3-Ethylacetophenone

Insect repellent Electroantennography Behavioral assay

3-Ethylacetophenone (CAS 22699-70-3), also known as 1-(3-ethylphenyl)ethanone or m-ethylacetophenone, is a C10H12O alkyl-phenylketone characterized by an ethyl substituent at the meta position of the aromatic ring. This positional isomer is a colorless to pale yellow liquid with a boiling point of 114-118 °C at 15 mmHg and a density of approximately 0.963 g/cm³.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 22699-70-3
Cat. No. B146817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylacetophenone
CAS22699-70-3
Synonyms3-Ethylacetophenone
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C(=O)C
InChIInChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3
InChIKeyZRYRILAFFDKOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylacetophenone CAS 22699-70-3: A Positional Isomer Alkyl-Phenylketone for Specialized Chemical and Biological Research


3-Ethylacetophenone (CAS 22699-70-3), also known as 1-(3-ethylphenyl)ethanone or m-ethylacetophenone, is a C10H12O alkyl-phenylketone characterized by an ethyl substituent at the meta position of the aromatic ring . This positional isomer is a colorless to pale yellow liquid with a boiling point of 114-118 °C at 15 mmHg and a density of approximately 0.963 g/cm³ [1]. Naturally occurring in Capsicum annuum plants and obtainable as an oxidation product of capsaicinoids, the compound serves primarily as a versatile organic intermediate in pharmaceutical and agrochemical synthesis, as well as a fragment molecule for scaffold modification and molecular linking studies .

3-Ethylacetophenone Cannot Be Interchanged with Its Ortho or Para Positional Isomers Without Consequential Changes in Biological Activity and Analytical Behavior


Although 3-ethylacetophenone shares the same molecular formula (C10H12O) and molecular weight (148.2 g/mol) with its positional isomers 2-ethylacetophenone and 4-ethylacetophenone, the location of the ethyl group on the aromatic ring profoundly alters its physicochemical properties, chromatographic retention, and biological activity [1]. Direct comparative studies have demonstrated that 3-ethylacetophenone exhibits no significant insect repellent activity (p > 0.05), whereas the para isomer 4-ethylacetophenone elicits a strong repellent response across all tested concentrations (p < 0.05) [2]. Furthermore, the Kovats retention index differs by 64 units between the meta and para isomers, a magnitude that necessitates distinct analytical reference standards for accurate identification in complex mixtures [3][4]. Substituting one isomer for another without rigorous validation therefore risks both experimental failure and erroneous data interpretation.

Quantitative Differentiation of 3-Ethylacetophenone from Closest Analogs: A Comparative Evidence Inventory


Insect Repellent Activity: 3-Ethylacetophenone Exhibits No Significant Behavioral Effect in Contrast to 4-Ethylacetophenone

In a direct head-to-head comparison using electroantennography (EAG) and Y-tube olfactometer behavioral assays with the potato tuber moth Phthorimaea operculella, 3-ethylacetophenone demonstrated no significant repellent effect at any tested concentration, whereas 4-ethylacetophenone exhibited significant repellency at all concentrations tested [1].

Insect repellent Electroantennography Behavioral assay Pest management

Chromatographic Retention: Kovats Index Difference of 64 Units Enables Unambiguous Isomer Resolution

Gas chromatographic analysis reveals a substantial difference in Kovats retention index between 3-ethylacetophenone and its para isomer, enabling unambiguous chromatographic separation and identification [1][2].

Gas chromatography Kovats retention index Analytical chemistry Volatile organic compound identification

Physicochemical Properties: Boiling Point and Density Differentiation Guide Solvent and Purification Strategy Selection

The boiling point and density of 3-ethylacetophenone differ measurably from those of its positional isomers, acetophenone, and other alkylacetophenones, parameters critical for designing separation protocols and selecting reaction solvents [1].

Physicochemical properties Distillation Solvent selection Process chemistry

Spectroscopic Fingerprint: Distinct ¹H NMR and ¹³C NMR Chemical Shifts Enable Unambiguous Structural Confirmation

The ¹H NMR spectrum of 3-ethylacetophenone in CDCl₃ exhibits a characteristic splitting pattern and chemical shifts consistent with meta substitution, readily distinguishable from ortho- and para-substituted analogs [1][2].

NMR spectroscopy Structural elucidation Quality control Synthetic intermediate characterization

Safety Profile: Irritant Classification Informs Handling and Procurement Risk Assessment

3-Ethylacetophenone is classified as an irritant (R36/37/38) and carries hazard statements indicating it is harmful if swallowed or inhaled, with specific target organ effects on the respiratory system, eyes, and skin .

Safety data sheet Hazard classification Laboratory safety Regulatory compliance

High-Value Application Scenarios for 3-Ethylacetophenone Based on Verified Differentiated Evidence


Negative Control or Specificity Probe in Insect Semiochemical Research

3-Ethylacetophenone is uniquely positioned as a positional isomer that lacks the insect repellent activity exhibited by 4-ethylacetophenone. In electrophysiological and behavioral assays with pest species such as Phthorimaea operculella, 3-ethylacetophenone produces no significant response (p > 0.05), making it an essential negative control for studies aimed at elucidating the structure-activity relationships of alkylacetophenone repellents [1]. Researchers investigating plant volatile-mediated insect behavior can use this compound to demonstrate that repellent activity is isomer-specific rather than a class effect, thereby strengthening mechanistic interpretations.

Chromatographic Reference Standard for Isomer-Specific Volatile Identification

With a Kovats retention index of 1210 on HP-Ultra-1 columns, 3-ethylacetophenone serves as a distinct analytical reference standard for gas chromatographic identification of volatile organic compounds in complex matrices [2]. The 64-unit difference in retention index compared to 4-ethylacetophenone (RI = 1274) ensures that the two isomers are chromatographically resolvable, making 3-ethylacetophenone a critical component of reference libraries for environmental monitoring, food aroma analysis, and natural product volatile profiling [3]. Analytical laboratories require this compound to avoid misidentification of unknown peaks in samples containing multiple alkyl-phenylketones.

Meta-Substituted Building Block for Regioselective Organic Synthesis

As a meta-ethyl-substituted acetophenone, 3-ethylacetophenone provides a versatile scaffold for further functionalization at the acetyl carbonyl or through electrophilic aromatic substitution directed by the ethyl group. Its physicochemical properties—boiling point 114-118 °C at 15 mmHg and density 0.963 g/cm³—inform solvent selection and workup protocols during synthesis [4]. The compound has been employed as an intermediate in the synthesis of more complex organic molecules, including brominated derivatives for pharmaceutical research, and as a fragment for molecular linking and expansion in drug discovery programs .

NMR Probe Compound for Plant Tissue Metabolomics Studies

3-Ethylacetophenone has been utilized as a probe in magnetic resonance spectroscopy (MRS) experiments owing to its high proton chemical shift and significant dipolar coupling constant relative to other compounds commonly found in plant tissue . The distinct ¹H NMR signals—particularly the aromatic region triplet at δ 7.77 (t, J=8.0 Hz, 2H) and the ethyl quartet at δ 2.70 (q, J=7.6 Hz, 2H)—enable its use as an internal standard or reference compound for quantifying volatile organic metabolites in complex biological matrices [5].

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